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Compound of Interest

Compound Name: 2-Chloro-4-sulfamoylaniline

Cat. No.: B1348100

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound
4-amino-3-chlorobenzenesulfonamide (CAS No. 53297-68-0).[1][2][3] Due to the limited
availability of experimentally derived spectra in public databases, this document presents a
combination of available mass spectrometry data and predicted values for Nuclear Magnetic
Resonance (NMR) and Infrared (IR) spectroscopy based on the analysis of similar compounds
and established spectroscopic principles.

Core Spectroscopic Data

The molecular formula for 4-amino-3-chlorobenzenesulfonamide is CeH7CIN20:2S, and it has a
molecular weight of 206.65 g/mol .[1][2][3]

Mass Spectrometry (MS)

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum for 4-amino-3-
chlorobenzenesulfonamide is available from the National Institute of Standards and Technology
(NIST) data collection.[4] The key mass-to-charge ratio (m/z) peaks are summarized in the
table below.
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m/z Relative Intensity Assignment

206 High [M]* (Molecular lon)
190 Moderate [M-NHz]*

90 Moderate [CeHaCl]*

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental *H and *3C NMR data for 4-amino-3-chlorobenzenesulfonamide are not readily
available in the public domain. However, based on the chemical structure and data from
analogous compounds, the expected chemical shifts are presented below.

H NMR (Proton NMR)

Expected Chemical o Coupling Constant
Proton ) Multiplicity ]

Shift (ppm) (J) in Hz
Aromatic H (position

7.8-8.0 Doublet ~2 Hz
2)
Aromatic H (position
5) 74-76 Doublet of Doublets ~8-9 Hz, ~2 Hz
Aromatic H (position

6.8-7.0 Doublet ~8-9 Hz
6)
-NHz (amino group) 40-5.0 Broad Singlet
-SO2NH:z

7.0-75 Broad Singlet

(sulfonamide)

13C NMR (Carbon-13 NMR)
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Carbon Expected Chemical Shift (ppm)
C-S02NH: (C-1) 140 - 145
C-Cl (C-3) 120 - 125
C-NH: (C-4) 145 - 150
Aromatic C-H 115-135

Infrared (IR) Spectroscopy

Specific experimental IR absorption data for 4-amino-3-chlorobenzenesulfonamide is not
widely published. The following table outlines the expected characteristic absorption bands
based on the functional groups present in the molecule.

] Expected ) ] )
Functional Group Intensity Vibration Mode
Wavenumber (cm—1)

Asymmetric &

N-H (Amino) 3300 - 3500 Medium )
Symmetric Stretch
N-H (Sulfonamide) 3200 - 3400 Medium Stretch
C-H (Aromatic) 3000 - 3100 Medium-Weak Stretch
C=C (Aromatic) 1450 - 1600 Medium-Strong Stretch
] 1300 - 1350 & 1150 - Asymmetric &
S=0 (Sulfonamide) Strong )
1180 Symmetric Stretch
C-N (Amino) 1250 - 1350 Medium Stretch
C-Cl 700 - 850 Strong Stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These protocols are based on standard techniques for the analysis of
sulfonamide compounds.
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NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 4-amino-3-
chlorobenzenesulfonamide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds,
CDCls). The choice of solvent is critical and should be one in which the compound is fully
soluble.

¢ Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 300 MHz or higher for *H NMR and 75 MHz or higher for 33C NMR.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds,
and a sufficient number of scans to achieve a good signal-to-noise ratio.

o The chemical shifts are referenced to the residual solvent peak or an internal standard
such as tetramethylsilane (TMS).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Alarger number of scans is typically required compared to *H NMR to achieve an
adequate signal-to-noise ratio.

o The chemical shifts are referenced to the solvent peak.

IR Spectroscopy

e Sample Preparation:

o KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately
100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press
it into a transparent pellet using a hydraulic press.
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o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample holder (for KBr) or the clean ATR

crystal.
o Record the spectrum of the sample over the mid-IR range (typically 4000-400 cm™1).

o The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry

e Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent
(e.g., methanol, acetonitrile).

 Instrumentation: Employ a mass spectrometer, often coupled with a separation technique
like Gas Chromatography (GC) or Liquid Chromatography (LC). For GC-MS, the compound
should be sufficiently volatile and thermally stable.

o Data Acquisition (Electron lonization - EI):
o Introduce the sample into the ion source.

o Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce
ionization and fragmentation.

o The resulting ions are separated based on their mass-to-charge ratio by the mass
analyzer.

o A mass spectrum is generated, plotting the relative abundance of ions versus their m/z

values.

Visualizations
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Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 4-amino-3-chlorobenzenesulfonamide.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Spectroscopic Profile of 4-amino-3-
chlorobenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1348100#spectroscopic-data-of-4-amino-3-
chlorobenzenesulfonamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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